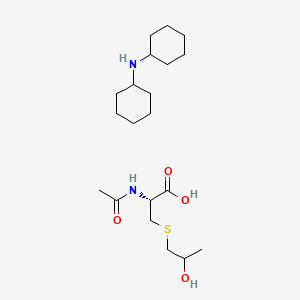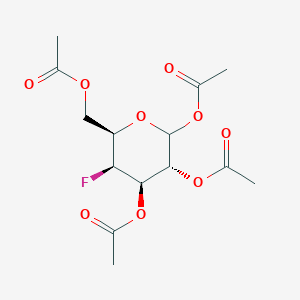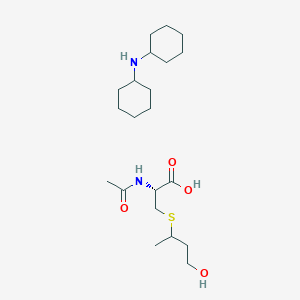
(2R)-2-乙酰氨基-3-(4-羟基丁-2-基硫烷基)丙酸;N-环己基环己胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine, also known as (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine, is a useful research compound. Its molecular formula is C21H40N2O4S and its molecular weight is 416.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成应用
- N-(2-氨基乙基)-和 N-(3-氨基丙基)胞苷的合成:该化合物用于制备 2-(N-胞苷基)乙酰胺或 3-(N-胞苷基)丙酰胺,通过还原酰胺合成 N-(2-氨基乙基)-或 N-(3-氨基丙基)胞苷(Shishkin 等,2012)。
- 对映纯顺式和反式-4-羟基哌啶酸的合成:该化合物有助于从 (R)-4-氰基-3-羟基丁酸乙酯合成对映纯顺式和反式-4-羟基哌啶酸(Occhiato 等,2009)。
- 新型 Kappa-阿片受体拮抗剂的合成:它用于对新型 kappa-阿片受体拮抗剂进行药理表征,显示出高亲和力和选择性(Grimwood 等,2011)。
- 不对称合成应用:该化合物在各种酸的不对称全合成中发挥了作用,展示了其在立体选择性有机合成中的用途(Gaucher 等,1994)。
化学和生物研究
- 生长调节化合物的开发:该化合物用于合成吡唑硫烷基-和异恶唑硫烷基-1H-[1,2,4]三唑,并测试了它们作为植物生长促进剂的潜力(Eliazyan 等,2011)。
- 神经毒素类似物的合成:它有助于从 α-乙酰氨基丙烯酸合成神经毒素 2-氨基-3-([15N]-甲基氨基)丙酸 (BMAA)(Hu & Ziffer, 1990)。
- 甲基异柠檬酸盐的生产:该化合物用于立体选择性合成 (2R,3S)‐2-甲基异柠檬酸盐,这是细菌和真菌中甲基柠檬酸盐循环中的中间体(Darley 等,2003)。
- 抗肿瘤剂的合成:它有助于合成具有抗肿瘤活性的衍生物,展示了其在药物化学中的潜力(Jing, 2011)。
属性
| { "Design of the Synthesis Pathway": [ "The synthesis of the compound '(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine' can be achieved through a multi-step process.", "The first step involves the synthesis of 4-hydroxybutan-2-ylsulfanyl acetic acid, which is then converted to the desired compound through a series of reactions.", "The key reactions involved in the synthesis pathway are: esterification, reduction, protection, and deprotection." ], "Starting Materials": [ "Ethyl 4-hydroxybutanoate", "Thiophenol", "Sodium hydride", "Acetic anhydride", "Sodium borohydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "N-cyclohexylcyclohexanamine" ], "Reaction": [ "Step 1: Esterification", "Ethyl 4-hydroxybutanoate is reacted with thiophenol in the presence of sodium hydride to form ethyl 4-(phenylsulfanyl)butanoate.", "Step 2: Reduction", "The ester is reduced using sodium borohydride to obtain 4-(phenylsulfanyl)butan-2-ol.", "Step 3: Protection", "The hydroxyl group of 4-(phenylsulfanyl)butan-2-ol is protected by reacting it with acetic anhydride to form the corresponding acetate ester.", "Step 4: Deprotection", "The acetate ester is deprotected using hydrochloric acid to obtain 4-(phenylsulfanyl)butan-2-ol.", "Step 5: Esterification", "4-(phenylsulfanyl)butan-2-ol is reacted with acetic anhydride to form 4-(phenylsulfanyl)butan-2-yl acetate.", "Step 6: Protection", "The hydroxyl group of 4-(phenylsulfanyl)butan-2-yl acetate is protected by reacting it with acetone and hydrochloric acid to form the corresponding ketal.", "Step 7: Deprotection", "The ketal is deprotected using sodium hydroxide to obtain 4-(phenylsulfanyl)butan-2-ylthiol.", "Step 8: Esterification", "4-(phenylsulfanyl)butan-2-ylthiol is reacted with ethyl chloroacetate to form ethyl 3-(4-hydroxybutan-2-ylsulfanyl)propanoate.", "Step 9: Hydrolysis", "Ethyl 3-(4-hydroxybutan-2-ylsulfanyl)propanoate is hydrolyzed using sodium hydroxide to obtain (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid.", "Step 10: Coupling", "(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid is coupled with N-cyclohexylcyclohexanamine using a coupling reagent such as EDC or DCC to obtain the desired compound." ] } | |
CAS 编号 |
33164-70-4 |
分子式 |
C21H40N2O4S |
分子量 |
416.6 g/mol |
IUPAC 名称 |
2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14) |
InChI 键 |
FUBHBRRJHGBLML-UHFFFAOYSA-N |
SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
同义词 |
3-Hydroxy-1-methylpropylmercapturic Acid Dicyclohexylammonium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



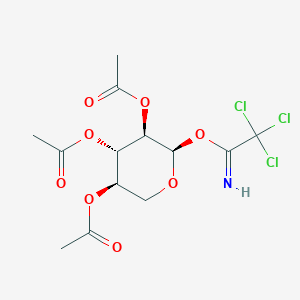


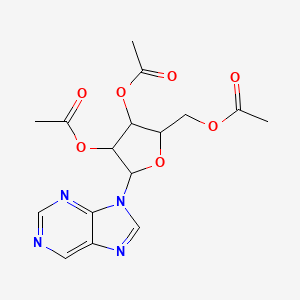
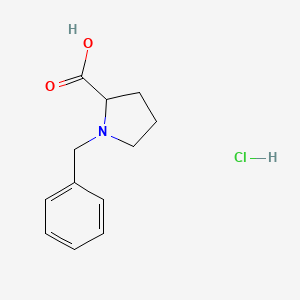

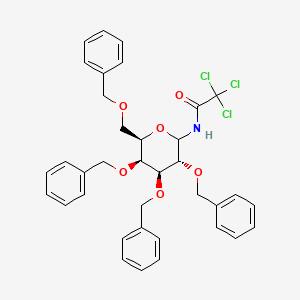
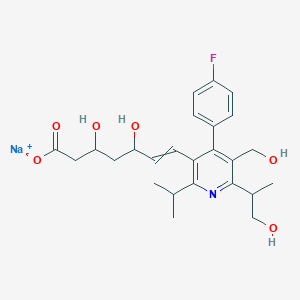
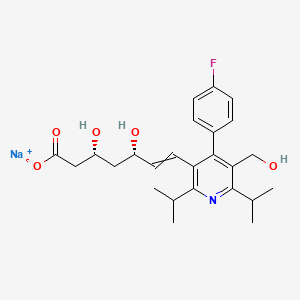

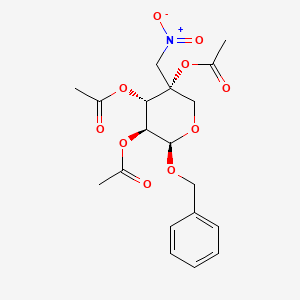
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
